molecular formula C14H20O B14619988 3-Ethyl-3-methyl-5-phenylpentan-2-one CAS No. 59940-42-0

3-Ethyl-3-methyl-5-phenylpentan-2-one

Cat. No.: B14619988
CAS No.: 59940-42-0
M. Wt: 204.31 g/mol
InChI Key: WJHRCFAGJIODGS-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-5-phenylpentan-2-one: is an organic compound with the molecular formula C14H20O It is a ketone characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyl-5-phenylpentan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-3-methylpentane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methyl-5-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-Ethyl-3-methyl-5-phenylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It serves as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-5-phenylpentan-2-one involves its interaction with specific molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. The compound’s effects on biological systems may involve modulation of enzyme activity or interaction with cellular receptors, although detailed studies are required to elucidate these pathways fully.

Comparison with Similar Compounds

    3-Methyl-3-pentanol: A tertiary alcohol with sedative and anticonvulsant properties.

    3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.

    3-Methyl-5-phenylpentan-1-ol: A related compound with a hydroxyl group instead of a carbonyl group.

Uniqueness: 3-Ethyl-3-methyl-5-phenylpentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

59940-42-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-ethyl-3-methyl-5-phenylpentan-2-one

InChI

InChI=1S/C14H20O/c1-4-14(3,12(2)15)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3

InChI Key

WJHRCFAGJIODGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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